molecular formula C9H14N2O2 B12874400 5-Amino-4-cyclohexylisoxazol-3(2H)-one CAS No. 6327-45-3

5-Amino-4-cyclohexylisoxazol-3(2H)-one

Katalognummer: B12874400
CAS-Nummer: 6327-45-3
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: CQTRVZZZCCWXJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-cyclohexylisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with an amino group and a cyclohexyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyclohexylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The amino group may participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-cyclohexylisoxazol-3(2H)-one could have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-3-methylisoxazole
  • 4-Cyclohexyl-3-isoxazolol
  • 5-Amino-4-phenylisoxazol-3(2H)-one

Uniqueness

5-Amino-4-cyclohexylisoxazol-3(2H)-one is unique due to the presence of both an amino group and a cyclohexyl group on the isoxazole ring, which may confer distinct chemical and biological properties compared to other isoxazole derivatives.

Eigenschaften

CAS-Nummer

6327-45-3

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

5-amino-4-cyclohexyl-1,2-oxazol-3-one

InChI

InChI=1S/C9H14N2O2/c10-8-7(9(12)11-13-8)6-4-2-1-3-5-6/h6H,1-5,10H2,(H,11,12)

InChI-Schlüssel

CQTRVZZZCCWXJO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C(ONC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.